Cas no 1162262-35-2 (2-(4-Difluoromethoxy-3-fluoro-phenyl)-4,4,5,5-tetramethyl-1,3,2dioxaborolane)

2-(4-Difluoromethoxy-3-fluoro-phenyl)-4,4,5,5-tetramethyl-1,3,2dioxaborolane 化学的及び物理的性質
名前と識別子
-
- 2-[4-(difluoromethoxy)-3-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-(4-(difluoro-methoxy)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- EN300-189782
- DTXSID30670679
- 1162262-35-2
- AKOS015969175
- C77622
- 2-(4-DifluoroMethoxy-3-fluorophenyl)-4,4,5,5-tetraMethyl -[1,3,2]dioxaborolane
- 2-(4-DIFLUOROMETHOXY-3-FLUORO-PHENYL)-4,4,5,5-TETRAMETHYL-[1,3,2]DIOXABOROLANE
- CS-0069820
- 2-(4-Difluoromethoxy-3-fluorophenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
- SCHEMBL253525
- Z1915308697
- DB-216429
- AS-82354
- 2-(4-(Difluoromethoxy)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- MFCD12910510
- DTXCID70621428
- 2-[4-(Difluoromethoxy)-3-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 824-642-3
- MWB26235
- 2-(4-Difluoromethoxy-3-fluoro-phenyl)-4,4,5,5-tetramethyl-1,3,2dioxaborolane
-
- MDL: MFCD12910510
- インチ: InChI=1S/C13H16BF3O3/c1-12(2)13(3,4)20-14(19-12)8-5-6-10(9(15)7-8)18-11(16)17/h5-7,11H,1-4H3
- InChIKey: NYRSHQCHDLSCNW-UHFFFAOYSA-N
- SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC(F)F)F
計算された属性
- 精确分子量: 288.1144590g/mol
- 同位素质量: 288.1144590g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 20
- 回転可能化学結合数: 3
- 複雑さ: 336
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 27.7Ų
2-(4-Difluoromethoxy-3-fluoro-phenyl)-4,4,5,5-tetramethyl-1,3,2dioxaborolane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM205346-100mg |
2-(4-(Difluoromethoxy)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1162262-35-2 | 95+% | 100mg |
$116 | 2023-02-03 | |
Enamine | EN300-189782-0.25g |
2-[4-(difluoromethoxy)-3-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1162262-35-2 | 85% | 0.25g |
$172.0 | 2023-09-18 | |
abcr | AB359861-5g |
2-(4-Difluoromethoxy-3-fluorophenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane, 90%; . |
1162262-35-2 | 90% | 5g |
€1338.70 | 2025-02-21 | |
Chemenu | CM205346-250mg |
2-(4-(Difluoromethoxy)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1162262-35-2 | 95+% | 250mg |
$114 | 2021-06-16 | |
Chemenu | CM205346-1g |
2-(4-(Difluoromethoxy)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1162262-35-2 | 95+% | 1g |
$310 | 2021-06-16 | |
TRC | D453788-50mg |
2-(4-Difluoromethoxy-3-fluoro-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane |
1162262-35-2 | 50mg |
$190.00 | 2023-05-18 | ||
Enamine | EN300-189782-10.0g |
2-[4-(difluoromethoxy)-3-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1162262-35-2 | 85% | 10g |
$1839.0 | 2023-05-06 | |
Enamine | EN300-189782-1g |
2-[4-(difluoromethoxy)-3-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1162262-35-2 | 85% | 1g |
$428.0 | 2023-09-18 | |
Aaron | AR00963C-1g |
2-(4-DifluoroMethoxy-3-fluorophenyl)-4,4,5,5-tetraMethyl -[1,3,2]dioxaborolane |
1162262-35-2 | 95% | 1g |
$193.00 | 2025-01-23 | |
Enamine | EN300-189782-10g |
2-[4-(difluoromethoxy)-3-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1162262-35-2 | 85% | 10g |
$1839.0 | 2023-09-18 |
2-(4-Difluoromethoxy-3-fluoro-phenyl)-4,4,5,5-tetramethyl-1,3,2dioxaborolane 関連文献
-
Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
-
Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
-
Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
2-(4-Difluoromethoxy-3-fluoro-phenyl)-4,4,5,5-tetramethyl-1,3,2dioxaborolaneに関する追加情報
Introduction to 2-(4-Difluoromethoxy-3-fluoro-phenyl)-4,4,5,5-tetramethyl-1,3,2dioxaborolane (CAS No. 1162262-35-2)
2-(4-Difluoromethoxy-3-fluoro-phenyl)-4,4,5,5-tetramethyl-1,3,2dioxaborolane, identified by its CAS number 1162262-35-2, is a specialized organoboron compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This boryl ether derivative is characterized by its unique structural features, including a phenyl ring substituted with fluoro and difluoromethoxy groups, coupled with a tetramethyl-substituted dioxaborolane moiety. These structural attributes make it a valuable intermediate in synthetic chemistry, particularly in cross-coupling reactions that are pivotal for the development of novel therapeutic agents.
The compound's relevance is underscored by its utility in modern synthetic methodologies. Specifically, the presence of the boryl group and the dioxaborolane core allows for efficient participation in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings. These reactions are fundamental in constructing complex molecular architectures, enabling the synthesis of biaryl compounds that are prevalent in many pharmacologically active molecules. The electron-withdrawing nature of the fluoro and difluoromethoxy substituents further enhances the reactivity of the boron center, making it an ideal candidate for facilitating high-yielding transformations.
In recent years, there has been a surge in research focused on fluorinated aromatic compounds due to their enhanced metabolic stability and improved binding affinity to biological targets. The 4-Difluoromethoxy-3-fluoro-phenyl moiety in this compound exemplifies this trend, as fluorine atoms are known to modulate physicochemical properties such as lipophilicity and polar surface area. This modulation is critical for optimizing drug-like characteristics, ensuring that the final therapeutic agents exhibit desirable pharmacokinetic profiles. Furthermore, the tetramethyl-substituted dioxaborolane group contributes to steric stability, preventing unwanted side reactions that could compromise yield and purity.
Current advancements in medicinal chemistry have highlighted the importance of boron-containing compounds in drug discovery. Boron atoms can serve as key structural motifs in small molecules, offering both metabolic resilience and unique interaction profiles with biological macromolecules. For instance, borylated compounds have been explored as potential inhibitors of enzymes involved in cancer pathways. The 1,3,2dioxaborolane scaffold provides a stable platform for further functionalization, allowing chemists to tailor properties such as solubility and bioavailability. This adaptability has made such derivatives indispensable in hit-to-lead optimization campaigns.
The synthesis of 2-(4-Difluoromethoxy-3-fluoro-phenyl)-4,4,5,5-tetramethyl-1,3,2dioxaborolane involves multi-step organic transformations that require precise control over reaction conditions. The introduction of fluoro substituents necessitates careful handling to prevent unwanted side reactions due to their high electronegativity. However, modern synthetic techniques have mitigated many of these challenges through optimized protocols involving inert atmospheres and specialized catalysts. The tetramethyl group further stabilizes the boron center against hydrolysis or oxidation, ensuring long-term storage stability and reagent integrity.
Recent studies have demonstrated the utility of this compound in constructing novel heterocyclic frameworks. By employing palladium-catalyzed borylation followed by Suzuki coupling with aryl halides or triflates bearing suitable substituents at the 3-position relative to a fluoro or difluoromethoxy group (e.g., 4-Difluoromethoxy-3-fluoro-phenyl), complex fused systems can be generated efficiently. These heterocycles exhibit promising biological activity across various disease indications due to their ability to mimic natural product scaffolds while incorporating fluorine-enhanced interactions with target proteins.
The impact of fluorine substitution on electronic properties has also been extensively studied. In 2-(4-Difluoromethoxy-3-fluoro-phenyl)-4,4,5,5-tetramethyl-1,3,2dioxaborolane, the electron-withdrawing effects of both fluoro groups contribute to a significant shift in pKa values compared to non-fluorinated analogs. This can influence protonation states under physiological conditions but also modulate reactivity in cross-coupling processes by altering orbital overlap between transition metals and substrates during catalysis. Such insights are critical for designing synthetic routes that maximize efficiency while minimizing byproduct formation.
In conclusion,2-(4-Difluoromethoxy-3-fluoro-phenyl)-4,4,5,5-tetramethyl-1,3,2dioxaborolane (CAS No.1162262-35-2) represents a cornerstone intermediate in contemporary pharmaceutical synthesis due to its versatile reactivity and structural adaptability. Its incorporation into advanced drug discovery programs continues to yield innovative molecular architectures with enhanced pharmacological profiles driven by strategic fluorination at key positions within aromatic systems.
1162262-35-2 (2-(4-Difluoromethoxy-3-fluoro-phenyl)-4,4,5,5-tetramethyl-1,3,2dioxaborolane) Related Products
- 1416341-43-9([1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-3,5-dimethyl-1H-pyrazol-4-yl]-acetic acid)
- 893942-07-9(N-2-(4-methoxyphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-1-benzofuran-2-carboxamide)
- 1544906-05-9(2-(2,4-difluorophenyl)-2,2-difluoroacetonitrile)
- 1160999-24-5(9-((tert-Butyldimethylsilyl)oxy)nonan-1-amine)
- 176650-26-3(Oxazole, 2,2'-(1-methylethylidene)bis[4,5-dihydro-4-(2-methylpropyl)-, (4S,4'S)-)
- 893788-06-2(7-chloro-3-(3,4-dimethylbenzenesulfonyl)-N-(4-phenylbutan-2-yl)-1,2,3triazolo1,5-aquinazolin-5-amine)
- 1382786-22-2(2-Bromo-3,6-difluoropyridine)
- 2277870-55-8(3-Azabicyclo[4.1.0]heptane-3,7-dicarboxylic acid, 3-(phenylmethyl) ester, (1S,6R)-)
- 38778-30-2(muristerone a)
- 2228745-89-7(1-(3,3-difluorocyclobutyl)cyclohexan-1-amine)
